N-(3-Chloro-2-methylphenyl)-2-cyano-3-hydroxybut-2-enamide
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Overview
Description
N-(3-Chloro-2-methylphenyl)-2-cyano-3-hydroxybut-2-enamide is an organic compound with a complex structure that includes a chloro-substituted aromatic ring, a cyano group, and a hydroxybutenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-methylphenyl)-2-cyano-3-hydroxybut-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-2-methylaniline with acrylonitrile under basic conditions to form an intermediate, which is then subjected to further reactions to introduce the hydroxy and amide functionalities .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-2-methylphenyl)-2-cyano-3-hydroxybut-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone, while reduction can produce an amine derivative.
Scientific Research Applications
N-(3-Chloro-2-methylphenyl)-2-cyano-3-hydroxybut-2-enamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Chloro-2-methylphenyl)-2-cyano-3-hydroxybut-2-enamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction or metabolic pathways, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
Tolfenamic Acid: An aminobenzoic acid derivative with a similar chloro-substituted aromatic ring.
2-Chloro-N-(3-chloro-2-methylphenyl)nicotinamide: Another compound with a similar chloro and methyl-substituted aromatic ring.
Uniqueness
N-(3-Chloro-2-methylphenyl)-2-cyano-3-hydroxybut-2-enamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
62004-27-7 |
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Molecular Formula |
C12H11ClN2O2 |
Molecular Weight |
250.68 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-cyano-3-hydroxybut-2-enamide |
InChI |
InChI=1S/C12H11ClN2O2/c1-7-10(13)4-3-5-11(7)15-12(17)9(6-14)8(2)16/h3-5,16H,1-2H3,(H,15,17) |
InChI Key |
MKOZHVUKISBXOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=C(C)O)C#N |
Origin of Product |
United States |
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